molecular formula C23H26N2O3 B5485370 3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide

3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide

Cat. No. B5485370
M. Wt: 378.5 g/mol
InChI Key: IGFRZRSVIBNKAB-UHFFFAOYSA-N
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Description

The compound “3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a cyclopropyl group, which is a three-membered carbon ring . The molecule also contains a benzamide moiety .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve several steps. One possible method could involve the use of a Cp*Ir complex for the N-heterocyclization of primary amines with diols . Another method could involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopropyl group, and a benzamide moiety. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring . The benzamide moiety is a functional group consisting of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles . The benzamide moiety could undergo reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its polarity and solubility . The cyclopropyl group could influence its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, its mechanism of action would likely involve interaction with biological targets. For example, pyrrolidine derivatives have been found to act as inverse agonists of RORγt .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

3-[[1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-28-20-7-5-19(6-8-20)23(10-11-23)22(27)25-12-9-17(15-25)13-16-3-2-4-18(14-16)21(24)26/h2-8,14,17H,9-13,15H2,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFRZRSVIBNKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(C3)CC4=CC(=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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